1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol
Overview
Description
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (DFMPMI) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the imidazole-thiol family, which is known for its ability to form strong bonds with other molecules. DFMPMI has been used in studies to investigate the mechanism of action of certain enzymes, to study biochemical and physiological effects, and to measure the efficacy of certain drugs.
Scientific Research Applications
Corrosion Inhibition
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. In a study by Ammal, Prajila, and Joseph (2018), derivatives of 1,3,4-oxadiazole were synthesized and their effectiveness in inhibiting corrosion of mild steel in sulfuric acid was assessed. The research utilized gravimetric, electrochemical, and computational methods, revealing that these compounds form a protective layer on mild steel surfaces, indicating potential applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).
Electrochemical Properties
The electrochemical properties of imidazole-2-thiols, which include derivatives of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol, have been extensively studied. In research conducted by Po et al. (1991), the oxidation and reduction potentials of eight imidazole-2-thiols were determined. This study provides insights into the substituent effects on these potentials, contributing to the understanding of the electrochemical behavior of these compounds (Po et al., 1991).
Antimicrobial Activity
Imidazole derivatives, including those similar to 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol, have been evaluated for their antimicrobial properties. Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, closely related to the chemical , and assessed their antimicrobial and hemolytic activities. These compounds showed significant activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).
properties
IUPAC Name |
3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIGDGPFEPNDIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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